
Z-Pro-gly-gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Pro-gly-gly-OH, also known as Glycine, N-[N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]glycyl]-, is a compound with the molecular formula C17H21N3O6 and a molecular weight of 363.37 g/mol . It is a peptide derivative that has garnered interest in various scientific fields due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Pro-gly-gly-OH can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
Z-Pro-gly-gly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Nucleophiles like amines or thiols, organic solvents like DMF.
Major Products Formed
The major products formed from these reactions include various peptide derivatives and modified peptides with altered functional groups .
Aplicaciones Científicas De Investigación
Z-Pro-gly-gly-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of Z-Pro-gly-gly-OH involves its interaction with specific proteins and enzymes. It binds to target proteins, influencing their structure and function. This binding can trigger a cascade of biochemical reactions, regulating various cellular processes . The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-OH: A simpler peptide derivative used in peptide synthesis.
Z-Pro-OH: Another peptide derivative with similar applications.
Z-Gln-OH: Used in the synthesis of glutamine-containing peptides.
Uniqueness
Z-Pro-gly-gly-OH stands out due to its specific structure, which allows for unique interactions with proteins and enzymes. Its ability to form stable peptide bonds and its versatility in chemical reactions make it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C17H21N3O6 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-14(18-10-15(22)23)9-19-16(24)13-7-4-8-20(13)17(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,24)(H,22,23)/t13-/m0/s1 |
Clave InChI |
PWXBLRUHNLSORC-ZDUSSCGKSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



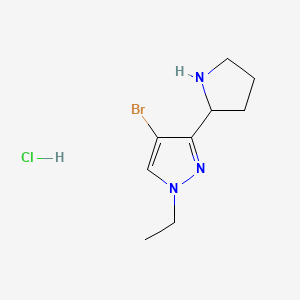
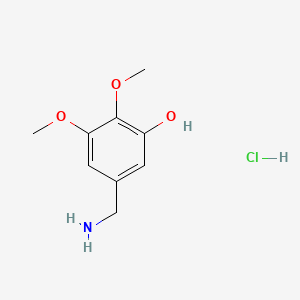
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)
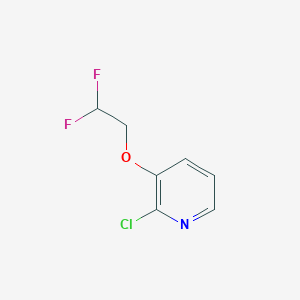
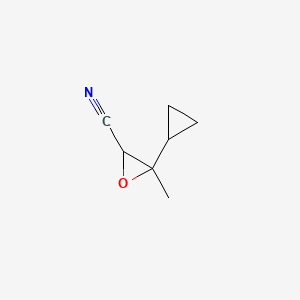
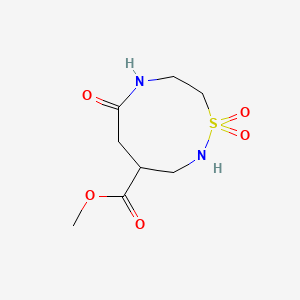
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)
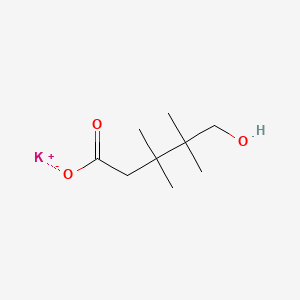
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)

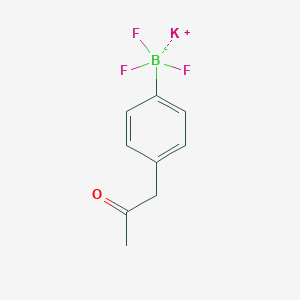
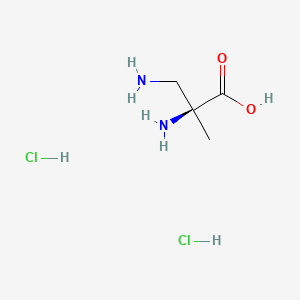
![4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)
